5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine is a chemical compound that features a unique structural motif combining a hexylamine backbone with a tetrahydropyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups, followed by the introduction of the hexylamine moiety. One common method involves the reaction of 5,5-dimethylhexanol with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether. This intermediate is then reacted with hexylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran-2-yloxy group may enhance the compound’s binding affinity and selectivity, while the hexylamine moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexanol
- 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexanoic acid
- 5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexyl chloride
Uniqueness
5,5-Dimethyl-6-(tetrahydropyran-2-yloxy)-hexylamine is unique due to its combination of a tetrahydropyran-2-yloxy group and a hexylamine backbone. This structural motif imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
615287-94-0 |
---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
5,5-dimethyl-6-(oxan-2-yloxy)hexan-1-amine |
InChI |
InChI=1S/C13H27NO2/c1-13(2,8-4-5-9-14)11-16-12-7-3-6-10-15-12/h12H,3-11,14H2,1-2H3 |
InChI Key |
OCDVVHYVRCFDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCN)COC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.